molecular formula C14H13N3O B14537811 3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 61962-89-8

3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B14537811
CAS No.: 61962-89-8
M. Wt: 239.27 g/mol
InChI Key: JEWOHBNBZVPWCW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the dimethylphenyl group enhances its chemical properties, making it a valuable candidate for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-(3,4-Dimethylphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific structural features and the presence of the dimethylphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

61962-89-8

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C14H13N3O/c1-9-5-6-11(8-10(9)2)17-13-12(16-14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,16,18)

InChI Key

JEWOHBNBZVPWCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=CC=N3)NC2=O)C

Origin of Product

United States

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